Bzl,ME-L-phe-ome hcl

Description

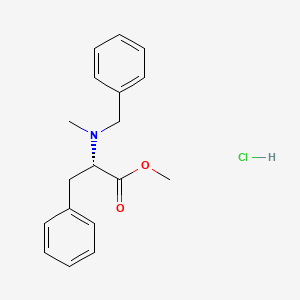

The exact mass of the compound N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride is 319.1339066 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bzl,ME-L-phe-ome hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bzl,ME-L-phe-ome hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H/t17-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFWRCLCLFQZCV-LMOVPXPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural & Synthetic Analysis of Bzl,Me-L-Phe-OMe·HCl

Technical Guide: Structural & Synthetic Analysis of Bzl,Me-L-Phe-OMe[1]·HCl

Executive Summary

Compound Identity:

Bzl,Me-L-Phe-OMe[1][2][3][4][5]·HCl is a highly specialized amino acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics and

Molecular Architecture & Structural Anatomy[1]

The structural integrity of Bzl,Me-L-Phe-OMe·HCl relies on four distinct chemical domains. Understanding these domains is essential for predicting its reactivity and behavior in synthesis.[1]

Structural Decomposition

| Domain | Chemical Moiety | Function & Properties |

| Core Scaffold | L-Phenylalanine | Provides the chiral center ( |

| Converts the primary amine to a tertiary amine .[1] This eliminates hydrogen bond donation capability at this site, altering peptide solubility and cis/trans amide bond ratios.[1] | ||

| Methyl Ester (-OMe) | Protects the carboxylic acid, preventing side reactions during coupling; easily hydrolyzed or reduced.[1] | |

| Counterion | Hydrochloride (HCl) | Stabilizes the tertiary amine as an ammonium salt, ensuring crystallinity and shelf-stability.[1] |

Stereochemistry

The compound retains the L-configuration (natural amino acid stereochemistry), which corresponds to the (

-

Chiral Center:

-Carbon -

Priority:

Structural Visualization

The following diagram illustrates the hierarchical composition of the molecule.

Figure 1: Structural decomposition of Bzl,Me-L-Phe-OMe[1]·HCl, highlighting the functional groups attached to the central chiral core.

Synthetic Methodology

The synthesis of Bzl,Me-L-Phe-OMe[1][2]·HCl requires precise control to prevent racemization of the L-phenylalanine core.[1] The most robust industrial route involves Reductive Amination , which allows for the sequential introduction of alkyl groups under mild conditions.[1]

Protocol: Sequential Reductive Alkylation

Objective: Synthesize

Reagents:

-

Starting Material: L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe[1]·HCl).

-

Carbonyl Sources: Benzaldehyde (PhCHO), Formaldehyde (HCHO, 37% aq.).[1]

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (

).[1] -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

-

Base: Diisopropylethylamine (DIPEA).[1]

Step-by-Step Workflow:

-

Free Base Formation: Dissolve H-Phe-OMe·HCl in DCM.[1] Add 1.0 eq of DIPEA to liberate the free amine.[1]

-

First Alkylation (

-Benzylation): -

Second Alkylation (

-Methylation): -

Workup & Salt Formation:

Synthesis Pathway Diagram[1][6]

Figure 2: Sequential reductive amination pathway for the synthesis of the target compound.

Analytical Profiling & Validation

To ensure scientific integrity, the identity of the compound must be validated using the following analytical parameters.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

Aromatic Protons: Multiplet

7.1–7.4 ppm (10H total: 5 from Phe side chain, 5 from -

-Proton: dd or t,

-

-Benzyl

-

-Methyl: Singlet,

-

Ester Methyl: Singlet,

3.6–3.7 ppm.[1]

-

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: ESI (+)

-

Expected Mass (

):

HPLC Purity

Functional Applications in Drug Development[1][8]

Bzl,Me-L-Phe-OMe[1][2][3][4][5]·HCl is not merely a reagent; it is a strategic tool in Medicinal Chemistry .[1]

Peptidomimetics & Stability

The introduction of the

-

Proteolytic Resistance:

-alkylation removes the amide proton, preventing hydrogen bonding in the active sites of many proteases (e.g., chymotrypsin), thereby extending the half-life of the peptide in vivo.[1] -

Conformational Constraint: The bulky

-benzyl group restricts the rotation of the

Prodrug Design

The methyl ester (OMe) functions as a temporary protecting group.[1] In vivo, esterases can hydrolyze this group to release the free carboxylic acid, making this compound useful in prodrug strategies to enhance membrane permeability before the active drug is released inside the cell.[1]

References

Sources

- 1. rsc.org [rsc.org]

- 2. CAS Number List_-9_Page2103_Chemicalbook [chemicalbook.com]

- 3. N-alpha-Benzyl-N-alpha-methyl-L-phenylalanine methyl ester hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 4. CAS 1948241-07-3: BZL,ME-L-PHE-OME HCL | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 7. N-Benzyl-N-methyl-L-alanine methyl ester | C12H17NO2 | CID 11138282 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Applications of Bzl,Me-L-Phe-OMe HCl in Peptidomimetics & Drug Discovery

Executive Summary

N-Benzyl-N-Methyl-L-Phenylalanine Methyl Ester Hydrochloride (Bzl,Me-L-Phe-OMe HCl; CAS 1948241-07-3) is a specialized chiral intermediate critical to the field of peptide engineering and medicinal chemistry. Its primary utility lies in serving as a regioselective gateway to N-methylated amino acids , specifically N-Methyl-L-Phenylalanine.

N-methylation is a "silver bullet" modification in peptide drug discovery, known to enhance metabolic stability, membrane permeability, and oral bioavailability. However, direct monomethylation of primary amines is chemically fraught, often resulting in over-alkylation (dimethylation) or racemization. Bzl,Me-L-Phe-OMe HCl represents the "protected" state of a high-fidelity synthesis route—the Reductive Amination/Hydrogenolysis pathway —ensuring optical purity and precise mono-alkylation.

Chemical Identity & Structural Significance[1]

| Property | Detail |

| Common Name | Bzl,Me-L-Phe-OMe HCl |

| IUPAC Name | Methyl (2S)-2-[benzyl(methyl)amino]-3-phenylpropanoate hydrochloride |

| CAS Number | 1948241-07-3 |

| Formula | C₁₈H₂₁NO₂[1][2][3][4][5][][7] · HCl |

| Molecular Weight | 319.83 g/mol |

| Chirality | L-Configuration (S) |

| Key Functional Groups | Tertiary Amine (N-Bzl, N-Me), Methyl Ester, Phenyl Ring |

The "Masked" Functionality

The molecule features two critical modifications on the amine:

-

N-Methyl group : The desired modification for peptidomimetics.

-

N-Benzyl group : A temporary "mask" or protecting group.

In synthetic workflows, the benzyl group prevents the amine from reacting further (e.g., preventing dimethylation) and renders the nitrogen tertiary, which alters its nucleophilicity and hydrogen-bonding capability during intermediate steps.

Core Application: The "Monomethylation" Solution

The synthesis of N-methyl amino acids is notoriously difficult due to the "polyalkylation" problem. Bzl,Me-L-Phe-OMe is the stable intermediate in the most reliable route to generate pure N-Methyl-L-Phenylalanine.

The Mechanism: Quaternization-Hydrogenolysis Strategy

Direct methylation of Phenylalanine using methyl iodide (MeI) is difficult to control. The superior strategy involves:

-

Benzylation : Reductive amination of L-Phe-OMe with benzaldehyde.

-

Methylation : Methylation of the secondary amine (N-Bzl-Phe-OMe) to form the tertiary amine (Bzl,Me-L-Phe-OMe).

-

Hydrogenolysis : Catalytic removal of the Benzyl group to yield N-Me-L-Phe-OMe.

This route preserves the chiral center (avoiding racemization common in other methods) and guarantees mono-methylation.

Figure 1: The strategic role of Bzl,Me-L-Phe-OMe in the high-fidelity synthesis of N-methylated amino acids.

Experimental Protocols

Protocol A: Synthesis of N-Methyl-L-Phenylalanine via Bzl,Me-L-Phe-OMe

For researchers requiring high-purity N-Me-Phe for peptide synthesis.

Reagents:

-

Bzl,Me-L-Phe-OMe HCl (Starting Material)

-

Palladium on Carbon (Pd/C, 10 wt.[5] %)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (

) or Ammonium Formate (for transfer hydrogenation)

Step-by-Step Methodology:

-

Dissolution : Dissolve 1.0 eq of Bzl,Me-L-Phe-OMe HCl in anhydrous MeOH (0.1 M concentration).

-

Note: If using the free base, add 1.0 eq of HCl or acetic acid to protonate the amine, which often accelerates hydrogenolysis.

-

-

Catalyst Addition : Carefully add 10 wt% Pd/C (approx. 10-20% by weight of the substrate) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

-

Hydrogenation :

-

Method A (Balloon): Purge the flask with

gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature. -

Method B (Parr Shaker): For larger scales (>5g), use a Parr hydrogenator at 30-50 psi.

-

-

Monitoring : Monitor reaction progress via TLC or LC-MS. The Benzyl group cleavage is typically complete within 4–12 hours.

-

Endpoint: Disappearance of the starting material peak (m/z ~320) and appearance of the N-Me-Phe-OMe peak (m/z ~194).

-

-

Workup : Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.

-

Isolation : Concentrate the filtrate under reduced pressure. The residue is N-Methyl-L-Phenylalanine Methyl Ester HCl , ready for coupling or saponification.

Protocol B: Peptide Coupling with N-Me-Phe

Why this matters: Coupling to N-methyl amino acids is sterically hindered.

When using the derived N-Me-Phe in peptide synthesis, standard coupling reagents (like DCC) often fail or proceed slowly.

-

Recommended Reagents : HATU or PyBOP with HOAt.

-

Conditions : Double coupling cycles are often required due to the steric bulk of the N-methyl group.

Advanced Applications in Drug Discovery

The "N-Methyl Scan" in Peptidomimetics

Bzl,Me-L-Phe-OMe is the precursor for generating N-Me-Phe libraries. In an "N-Methyl Scan," researchers systematically replace each amino acid in a bioactive peptide with its N-methylated counterpart to identify positions that confer proteolytic resistance without sacrificing potency.

Benefits of N-Methylation:

-

Protease Resistance : The N-Me group removes the H-bond donor required by many proteases (e.g., chymotrypsin) for cleavage.

-

Conformational Constraint : N-methylation restricts the

and -

Permeability : Reduces the overall hydrogen bond donor count (HBD), improving passive diffusion across the blood-brain barrier (BBB).

Chiral Auxiliary Synthesis

The tertiary amine nature of Bzl,Me-L-Phe-OMe allows it to serve as a chiral ligand in asymmetric catalysis. The benzyl and methyl groups create a specific steric environment around the nitrogen, which can direct the stereochemistry of metal-catalyzed reactions (e.g., zinc-mediated alkylations).

Synthesis of Heterocycles (Thiazoles)

Recent literature indicates that N-substituted phenylalanine derivatives are precursors for 2,5-disubstituted thiazoles via cyclization reactions. While N-methyl-L-phe itself can be challenging to cyclize directly in some conditions, the N-benzyl variants (and potentially the N-benzyl-N-methyl variants) serve as stabilized precursors for generating these pharmacophores found in anticancer agents.

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Cause | Solution |

| Incomplete Debenzylation | Catalyst poisoning or insufficient pressure. | Add fresh Pd/C; increase H2 pressure to 50 psi; add a trace of acetic acid. |

| Racemization | High pH or excessive heat during synthesis. | Ensure all coupling/methylation steps occur at neutral/mildly acidic pH. Avoid strong bases like NaH if possible. |

| Diketopiperazine Formation | Spontaneous cyclization of dipeptide esters. | N-methyl amino acid esters are prone to this.[8] Keep the methyl ester protected until the immediate moment of coupling, or use the tert-butyl ester. |

References

- Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press.

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[3][4][8][9] Chemical Reviews, 104(11), 5823-5846. Link

-

CymitQuimica . (n.d.). BZL, ME-L-PHE-OME HCl Product Data. Retrieved from .

-

Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link

-

Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. Link

Sources

- 1. (S)-(-)-N-benzyl-N-methylphenylalanine methyl ester - CAS号 159090-52-5 - 摩熵化学 [molaid.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 7. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Benzyl-L-phenylalanine Methyl Ester Hydrochloride (CAS 7703-09-5): Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-L-phenylalanine methyl ester hydrochloride, registered under CAS number 7703-09-5, is a chiral amino acid derivative of significant interest in the fields of pharmaceutical sciences, biochemistry, and organic synthesis. As a derivative of the essential amino acid L-phenylalanine, this compound serves as a versatile building block in the synthesis of complex peptides and other bioactive molecules. Its unique structural features, including the N-benzyl and methyl ester protecting groups, impart enhanced stability and solubility, making it a valuable tool for researchers in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the synthesis of Benzyl-L-phenylalanine methyl ester hydrochloride and its diverse applications, with a focus on the underlying scientific principles and experimental methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Benzyl-L-phenylalanine methyl ester hydrochloride is essential for its effective application in research and synthesis.

| Property | Value | Source |

| CAS Number | 7703-09-5 | [1] |

| Molecular Formula | C₁₇H₁₉NO₂·HCl | [1] |

| Molecular Weight | 305.81 g/mol | [1] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 142-155 °C | [3] |

| Optical Rotation | [α]D20 = -41.5 to -44.5º (c=1 in MeOH) | [3] |

Synthesis of Benzyl-L-phenylalanine Methyl Ester Hydrochloride

The synthesis of Benzyl-L-phenylalanine methyl ester hydrochloride is a multi-step process that begins with the readily available amino acid, L-phenylalanine. The overall strategy involves the protection of both the carboxylic acid and amino groups to facilitate selective modifications.

Part 1: Synthesis of the Precursor, L-Phenylalanine Methyl Ester Hydrochloride

The initial step is the esterification of the carboxylic acid group of L-phenylalanine to form the methyl ester. This is a crucial step to prevent unwanted side reactions of the carboxylic acid in the subsequent N-benzylation step. A common and efficient method for this transformation is the Fischer-Speier esterification.[4]

Reaction:

Figure 1: Fischer-Speier Esterification of L-Phenylalanine.

Experimental Protocol:

-

Suspend L-phenylalanine in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add thionyl chloride dropwise to the suspension. The thionyl chloride reacts with methanol to generate hydrochloric acid in situ, which catalyzes the esterification.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a mixture of ethyl acetate and ethanol to yield L-phenylalanine methyl ester hydrochloride as a white solid.[4]

Causality Behind Experimental Choices:

-

Methanol as Solvent and Reagent: Methanol serves as both the solvent and the reactant for the esterification.

-

Thionyl Chloride: This reagent is a convenient source of HCl for catalysis and also acts as a dehydrating agent, driving the equilibrium towards the ester product.

-

Low Initial Temperature: The addition of thionyl chloride is performed at 0 °C to control the exothermic reaction with methanol.

Part 2: N-Benzylation via Reductive Amination

The second key transformation is the N-benzylation of the L-phenylalanine methyl ester. Reductive amination is a highly effective method for this purpose, involving the reaction of the primary amine with benzaldehyde to form an imine intermediate, which is then reduced in situ to the secondary amine. Sodium triacetoxyborohydride is a preferred reducing agent for this reaction due to its mildness and selectivity.[5][6]

Reaction:

Figure 2: Reductive Amination for N-Benzylation.

Experimental Protocol:

-

Dissolve L-phenylalanine methyl ester hydrochloride in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5]

-

Add a base, such as triethylamine, to neutralize the hydrochloride and liberate the free amine.

-

Add benzaldehyde to the reaction mixture.

-

Introduce sodium triacetoxyborohydride as the reducing agent. Acetic acid can be used as a catalyst, particularly for less reactive substrates.[5]

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography. The hydrochloride salt is then formed by treating the purified free base with a solution of HCl in a suitable solvent like ether.

Causality Behind Experimental Choices:

-

Sodium Triacetoxyborohydride: This mild reducing agent is selective for the iminium ion intermediate and does not readily reduce the starting aldehyde, minimizing side reactions.[6]

-

1,2-Dichloroethane (DCE): DCE is often the preferred solvent as it generally leads to faster reaction times compared to other solvents like THF.[6]

-

Stepwise vs. Direct Approach: For some primary amines, dialkylation can be a competing side reaction. In such cases, a stepwise procedure involving the pre-formation of the imine followed by reduction with a different reducing agent like sodium borohydride might be employed.[6]

Applications in Research and Development

Benzyl-L-phenylalanine methyl ester hydrochloride is a valuable tool in several areas of scientific research and drug development.

Peptide Synthesis

As a protected amino acid derivative, this compound is a crucial building block in the synthesis of peptides.[1][2] The N-benzyl group provides steric hindrance and electronic effects that can influence the conformation of the resulting peptide. The methyl ester protects the C-terminus during peptide coupling reactions.

Figure 3: Role in Peptide Synthesis Workflow.

Drug Development and Formulation

The unique structure of Benzyl-L-phenylalanine methyl ester hydrochloride enhances its solubility and stability, which are critical for drug formulation.[1] It serves as a precursor in the synthesis of various bioactive molecules and enzyme inhibitors.[1] Its application is particularly noted in the development of drugs targeting neurological disorders.[3][7]

Neuroscience Research

In the field of neuroscience, this compound is utilized in studies related to neurotransmitter activity and receptor interactions.[1] Its structural similarity to phenylalanine, a precursor to several neurotransmitters, makes it a valuable probe for investigating neurological functions and potential therapeutic interventions for neurological disorders.

Chiral Auxiliary in Asymmetric Synthesis

The inherent chirality of Benzyl-L-phenylalanine methyl ester hydrochloride makes it a useful chiral auxiliary in asymmetric synthesis.[3] It can be used to induce stereoselectivity in chemical reactions, leading to the formation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[3]

Conclusion

Benzyl-L-phenylalanine methyl ester hydrochloride (CAS 7703-09-5) is a synthetically accessible and highly versatile chiral building block with significant applications in peptide synthesis, drug discovery, and neuroscience research. A thorough understanding of its synthesis, rooted in fundamental organic reactions like Fischer-Speier esterification and reductive amination, allows for its efficient preparation. Its unique physicochemical properties and diverse reactivity make it an invaluable tool for scientists and researchers working at the forefront of chemical and biomedical innovation.

References

-

L-Phenylalanine Benzyl Ester Hydrochloride: Synthesis, Applications, and Research Insights - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- US5279946A - Process for the preparation of N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester - Google P

- Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. (URL: not available)

- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (URL: not available)

-

Unlocking Chemical Potential: The Versatile Applications of L-Phenylalanine Benzyl Ester Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (URL: not available)

-

Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin - AIR Unimi. (URL: [Link])

-

Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - the University of Groningen research portal. (URL: [Link])

-

Benzyl-L-phenylalanine methyl ester hydrochloride | 7703-09-5 - J&K Scientific LLC. (URL: [Link])

-

An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst - ijirset. (URL: [Link])

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH. (URL: [Link])

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. (URL: [Link])

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (URL: [Link])

-

General method to prepare amino acids benzyl esters and to isolate them... - ResearchGate. (URL: [Link])

-

Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (URL: [Link])

-

Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters - The Aquila Digital Community. (URL: [Link])

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC. (URL: [Link])

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Quantitative Analysis of N-Benzoyl-L-phenylalanine methyl ester hydrochloride (Bzl-L-Phe-OMe HCl)

A Comprehensive Guide to Methodologies and Validation for Researchers and Drug Development Professionals

Abstract and Introduction

N-Benzoyl-L-phenylalanine methyl ester hydrochloride (Bzl-L-Phe-OMe HCl) is a key derivative of the essential amino acid L-phenylalanine. It serves as a crucial building block in peptide synthesis and is utilized in the development of various pharmaceutical agents and research compounds.[1] The benzoyl protection of the amine and the methyl esterification of the carboxylic acid provide a stable, versatile intermediate for further chemical elaboration. Given its role in the synthesis of potentially therapeutic molecules, the precise and accurate quantification of Bzl-L-Phe-OMe HCl is paramount for ensuring the quality, efficacy, and safety of downstream products.

This application note provides a detailed, field-proven guide to the quantitative analysis of Bzl-L-Phe-OMe HCl, designed for researchers, analytical chemists, and drug development professionals. We move beyond a simple recitation of steps to explain the causality behind critical methodological choices. The primary focus is a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, as this technique offers an optimal balance of specificity, precision, and accessibility for most quality control and research laboratories.

Furthermore, this guide details a comprehensive protocol for the validation of the analytical method, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[2][3] This ensures the developed method is not only scientifically sound but also meets global regulatory expectations for data integrity.[4] We will also briefly discuss complementary techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assessment.

Analyte Properties and Method Selection Rationale

A foundational understanding of the analyte's physicochemical properties is critical for developing a robust analytical method.

-

Chemical Structure:

-

Key Analytical Considerations:

-

Chromophores: The molecule possesses two primary chromophores: the benzoyl group and the phenyl group of the phenylalanine side chain. The benzoyl group provides strong UV absorbance, typically around 230 nm, while the phenyl group exhibits characteristic absorbance maxima near 258 nm.[5] This dual-chromophore system allows for flexible wavelength selection for UV detection, enabling optimization for either sensitivity or specificity.

-

Solubility: As a hydrochloride salt, Bzl-L-Phe-OMe HCl is generally soluble in polar organic solvents like methanol and acetonitrile, as well as in aqueous mobile phases, making it highly amenable to RP-HPLC.

-

Chirality: The molecule contains a single chiral center at the alpha-carbon of the phenylalanine residue. For applications where stereochemical purity is critical, a specific chiral HPLC method may be required to separate the L-enantiomer from its D-counterpart.[6] The primary focus of this note is on quantifying the compound, assuming stereochemical purity is controlled during synthesis.

-

Rationale for RP-HPLC with UV Detection: RP-HPLC is the method of choice due to its high resolving power, reproducibility, and suitability for ionizable, aromatic compounds. A C18 stationary phase provides excellent retention for the nonpolar benzyl and phenyl moieties. UV detection is selected for its robustness, linearity, and the strong UV-absorbing properties of the analyte.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

This section details a validated RP-HPLC method for the accurate quantification of Bzl-L-Phe-OMe HCl.

Experimental Workflow

The overall process, from sample preparation to final data analysis, is outlined in the workflow diagram below. This systematic approach ensures consistency and minimizes experimental variability.

Caption: High-level workflow for the HPLC quantification of Bzl-L-Phe-OMe HCl.

Detailed Protocol: Quantification of Bzl-L-Phe-OMe HCl

3.2.1 Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance (0.01 mg readability).

-

Volumetric flasks (Class A).

-

Pipettes (calibrated).

-

Syringe filters (0.45 µm, PTFE or nylon).

-

Reference Standard: Bzl-L-Phe-OMe HCl (purity ≥ 99%).

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade (e.g., Milli-Q®).

-

Trifluoroacetic acid (TFA), HPLC grade.

3.2.2 Chromatographic Conditions The following conditions have been optimized for robust separation and peak shape.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax®, Hypersil GOLD™, SunFire™) | C18 provides strong hydrophobic retention for the aromatic rings. The 150 mm length offers a good balance between resolution and run time. |

| Mobile Phase A | 0.1% (v/v) TFA in Water | TFA acts as an ion-pairing agent, sharpening the peak of the protonated amine and ensuring consistent retention by suppressing silanol interactions on the stationary phase. |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |

| Gradient | 30% B to 80% B over 10 min; hold at 80% B for 2 min; return to 30% B | A gradient elution ensures that the analyte elutes with a good peak shape and that any more retained impurities are washed from the column. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |

| Detection | Primary: 230 nmSecondary: 258 nm | 230 nm provides high sensitivity due to the strong absorbance of the benzoyl moiety. 258 nm is more specific to the phenyl group and can be used for peak purity analysis.[5] |

| Run Time | ~15 minutes | Allows for elution and column re-equilibration. |

3.2.3 Solution Preparation

-

Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly and degas.

-

Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

-

Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v). This is used to dissolve the standard and samples to ensure compatibility with the initial mobile phase conditions.

-

Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of Bzl-L-Phe-OMe HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired analytical range (e.g., 5, 25, 50, 100, 150 µg/mL).

-

Sample Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve it in the diluent in a volumetric flask to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.[6]

3.2.4 System Suitability Testing (SST) Before sample analysis, the system's performance must be verified. Inject the mid-range working standard (e.g., 50 µg/mL) five times and evaluate the following parameters.

| Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |

| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |

| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |

| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition. |

3.2.5 Analysis and Calculation

-

Perform a blank injection (diluent) to ensure no interfering peaks are present.

-

Run the SST injections. If criteria are met, proceed.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Calculation: The concentration of Bzl-L-Phe-OMe HCl in the sample is determined by plotting a linear regression of the peak areas of the standards versus their known concentrations. The concentration in the sample is then calculated from its peak area using the regression equation.

Analytical Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] It is a mandatory requirement for quality control methods in regulated environments.

Caption: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.

Validation Characteristics and Protocols

The following table summarizes the protocols and typical acceptance criteria for validating the HPLC method.

| Characteristic | Protocol | Acceptance Criteria |

| Specificity | Analyze diluent blank, a placebo (if applicable), and forced degradation samples (acid, base, peroxide, heat, light). | No interfering peaks at the retention time of the analyte. The peak should be pure as determined by PDA analysis. |

| Linearity | Analyze at least five concentrations across the proposed range (e.g., 5-150 µg/mL). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |

| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified upper and lower concentrations. | Typically 80-120% of the test concentration for an assay. |

| Accuracy | Perform recovery studies by spiking a placebo or sample matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the % recovery. | Mean recovery should be within 98.0% to 102.0%. |

| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. |

| LOD & LOQ | LOD: Determine the concentration at which the signal-to-noise ratio is ~3:1. LOQ: Determine the concentration at which the signal-to-noise ratio is ~10:1. | LOD and LOQ should be determined and reported. Precision at the LOQ should be demonstrated (e.g., RSD ≤ 10%). |

| Robustness | Introduce small, deliberate variations to the method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). Evaluate SST parameters and sample results. | The method should remain unaffected by small changes; SST criteria must be met. |

Alternative and Complementary Analytical Techniques

While RP-HPLC is the workhorse for routine quantification, other methods provide valuable, often orthogonal, information.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying process-related impurities and degradation products.[6] By coupling the HPLC separation to a mass spectrometer, one can obtain mass-to-charge ratio (m/z) data for each peak, allowing for the confident identification of unknown species, even at trace levels.

-

Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the absolute purity of a substance without requiring a reference standard of the same material.[8] By integrating the signal of a specific proton on the analyte molecule against the signal of a certified internal standard of known purity and concentration, one can directly calculate the analyte's purity. This is invaluable for qualifying new reference standards.

-

Chiral HPLC: If the stereochemical purity of Bzl-L-Phe-OMe HCl is a critical quality attribute, a specialized chiral HPLC method is necessary. This typically involves using a chiral stationary phase (CSP), such as one based on cyclodextrin or amylose, to resolve the L- and D-enantiomers.

Conclusion

This application note has provided a comprehensive and robust framework for the quantification of N-Benzoyl-L-phenylalanine methyl ester hydrochloride. The detailed RP-HPLC method, coupled with a thorough validation protocol based on ICH guidelines, ensures that the analytical data generated is accurate, reliable, and reproducible. By understanding the scientific rationale behind the chosen parameters, researchers and quality control professionals can confidently implement and adapt this methodology for their specific needs, from early-stage development to final product release. The inclusion of alternative techniques like LC-MS and qNMR further equips the scientist with a complete analytical toolkit for the comprehensive characterization of this important synthetic intermediate.

References

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine.

- BenchChem. (2025). A Comparative Guide to Validating the Purity of Phe-Phe-OMe.

- Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride.

- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).

- Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation.

- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Chem-Impex. (n.d.). Benzyl-L-phenylalanine methyl ester hydrochloride.

- Sigma-Aldrich. (n.d.). HPLC Analysis of Phenylalanine Methyl Ester Enantiomers on LARIHC™ CF6-P.

- MDPI. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 5. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

- 7. database.ich.org [database.ich.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note: Late-Stage Diversification of Phenylalanine-Containing Peptides via Palladium-Catalyzed C(sp²)-H Activation

[1][2]

Introduction: The Challenge of the Inert Side Chain

Phenylalanine (Phe) is a cornerstone of peptide structure, providing critical hydrophobic interactions and

This Application Note details Post-Synthetic Late-Stage Functionalization (LSF) of Phe residues. By utilizing Palladium-catalyzed C-H activation, researchers can directly "edit" the phenyl ring of native peptides to install olefins, ketones, or aryl groups. This technology is pivotal for:

-

Stapling: Creating macrocycles to improve proteolytic stability.

-

SAR Studies: Rapidly scanning steric/electronic effects without resynthesis.

-

Bioconjugation: Installing handles for fluorophores or drug payloads.

Mechanistic Principles: The CMD Pathway

The core technology relies on Concerted Metalation-Deprotonation (CMD) . Unlike electrophilic aromatic substitution (which requires activated rings like Tyr), CMD allows Pd(II) to activate the unreactive C-H bond of Phe.

The Role of Directing Groups (DGs)

To achieve site-selectivity (specifically the ortho-

-

Endogenous DGs: Native backbone amides (N-terminal or internal) coordinate with Palladium to position it effectively.

-

Exogenous DGs: Removable auxiliaries (e.g., Picolinamide) installed at the N-terminus for enhanced reactivity.

The "HFIP Effect"

The solvent 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is critical.[1][2] It disrupts peptide aggregation, stabilizes the Pd-peptide complex via H-bonding, and lowers the energy barrier for C-H cleavage.

Visualizing the Catalytic Cycle

The following diagram illustrates the Pd(II)/Pd(0) cycle for C-H Olefination.

Figure 1: The catalytic cycle for Pd-catalyzed C-H olefination.[3] The rate-determining step is often the CMD, facilitated by carboxylate ligands.

Protocol 1: Site-Selective -C(sp²)-H Olefination

This protocol is the industry standard for installing "handles" or stapling peptides. It utilizes the native N-terminal amine or specific protecting groups as DGs.

Materials & Reagents[5][6]

-

Substrate: Phe-containing peptide (0.1 mmol).

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (Sigma, 98%+).

-

Ligand: Ac-Gly-OH (N-Acetylglycine) - Crucial for the CMD step.

-

Oxidant: Silver Acetate (AgOAc).

-

Coupling Partner: Ethyl acrylate, Styrene, or substituted Styrenes.

Step-by-Step Methodology

-

Preparation (Glovebox/Schlenk Line not strictly required but recommended for consistency):

-

In a 10 mL crimp-cap vial, weigh the Peptide (0.1 mmol, 1.0 equiv).

-

Add Pd(OAc)₂ (2.2 mg, 0.1 equiv, 10 mol%).

-

Add Ac-Gly-OH (2.3 mg, 0.2 equiv, 20 mol%).

-

Add AgOAc (33.4 mg, 2.0 equiv).

-

-

Solvation:

-

Add HFIP (1.0 mL). The concentration should be roughly 0.1 M.

-

Add the Olefin coupling partner (e.g., Ethyl Acrylate, 3.0 equiv).

-

-

Reaction:

-

Seal the vial with a PTFE-lined cap.

-

Heat to 90°C in a heating block with vigorous magnetic stirring (800 rpm).

-

Time: Run for 16–24 hours. The mixture will turn black (precipitating Ag⁰).

-

-

Workup:

-

Cool to room temperature.

-

Filter the suspension through a Celite® plug to remove silver residues. Rinse with MeOH or CH₃CN.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Redissolve in H₂O/CH₃CN (1:1).

-

Purify via Reverse-Phase HPLC (C18 column).

-

Validation: Confirm mass via ESI-MS. The product will show a mass shift corresponding to the olefin minus two hydrogens (

).

-

Protocol 2: Radical-Mediated -C(sp²)-H Acylation

This method introduces a ketone functionality, useful for further derivatization (e.g., oxime ligation). It operates via a Pd(II)/Pd(IV) oxidative coupling mechanism using aldehydes as radical precursors.[3]

Materials

-

Substrate: Peptide with N-terminal Picolinamide (PA) auxiliary.

-

Catalyst: Pd(OAc)₂ (10 mol%).[3]

-

Oxidant: Dicumyl Peroxide (DCP) - Generates the acyl radical.

-

Reagent: Aldehyde (e.g., Benzaldehyde, 3–5 equiv).

-

Solvent: tert-Amyl alcohol or Chlorobenzene (Note: HFIP is less common here due to radical quenching risks).

Step-by-Step Methodology

-

Setup:

-

Combine Peptide-PA (0.1 mmol), Pd(OAc)₂ (10 mol%), and DCP (2.0 equiv) in a pressure tube.

-

Add the Aldehyde (3.0 equiv).

-

-

Reaction:

-

Workup & Cleavage:

-

Filter and purify via HPLC.

-

Auxiliary Removal: To remove the PA group, treat the purified peptide with methanolic HCl or Zn/AcOH depending on the specific linker stability.

-

Critical Optimization Parameters

Success in C-H activation is highly sequence-dependent. Use the following decision matrix to optimize conditions.

Figure 2: Optimization workflow for peptide C-H activation.

Table 1: Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Reaction | Catalyst Poisoning | Ensure no free thiols (Cys) or Met are present; use excess AgOAc. |

| Black Precipitate (Early) | Rapid Catalyst Decomposition | Reduce temperature; Add ligand (Ac-Gly-OH) to stabilize Pd species. |

| Regio-isomers | Lack of Directing Effect | Switch to a stronger DG (e.g., Picolinamide) or check for competing coordination sites (His). |

| Low Solubility | Peptide Aggregation | Use HFIP or TFE (Trifluoroethanol) as co-solvents. |

References

-

Wang, D.-H., & Yu, J.-Q. (2010). Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage Intermolecular C-H Olefination. Journal of the American Chemical Society.[5] Link

-

Gong, H., et al. (2018). Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. Organic Letters. Link

-

Colletto, C., et al. (2019). A Hexafluoroisopropanol-Promoted Pd-Catalyzed C–H Activation of Phenylalanine-Containing Peptides. Chemical Science. Link

-

Motiwala, H. F., et al. (2022). HFIP in Organic Synthesis.[4] Chemical Reviews. Link

-

Cabrera-Afonso, M. J., et al. (2018). Late-stage diversification of peptides via Pd-catalyzed C-H glycosylation. Chemical Science. Link

Sources

- 1. Role of hexafluoroisopropanol in C–H activation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Pd-catalyzed site-selective C(sp2)–H radical acylation of phenylalanine containing peptides with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HFIP in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Bzl,ME-L-phe-ome hcl for solution phase peptide synthesis

Application Note: Utilization of -Benzyl- -Methyl-L-Phenylalanine Methyl Ester HCl in Solution Phase Peptide Synthesis[1]

Introduction & Strategic Utility

-Benzyl-In modern drug discovery,

This compound serves two distinct strategic roles in solution phase synthesis:

-

Latent

-Methyl Precursor: The -

N-Terminal Capping: In rare instances, the bulky, lipophilic

-benzyl-

Chemical Profile[1][2][5][6][7][8]

| Property | Specification |

| Chemical Name | |

| Formula | |

| Molecular Weight | 319.83 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, Ethanol, DMF, DMSO; Sparingly soluble in water |

| Function | Precursor for |

Experimental Protocols

Phase A: Preparation of the Reactive Nucleophile (Debenzylation)

The tertiary amine in Bzl,Me-L-Phe-OMe cannot participate in peptide coupling. The benzyl group must be removed to expose the secondary amine (

Objective: Selective cleavage of the

Reagents:

-

Catalyst: Palladium on Carbon (Pd/C), 10% w/w

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen Source:

gas (balloon or Parr shaker)

Protocol:

-

Dissolution: Dissolve 1.0 equivalent (eq) of Bzl,Me-L-Phe-OMe·HCl in MeOH (concentration ~0.1 M).

-

Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst under an inert atmosphere (

or Ar) to prevent ignition. -

Hydrogenation: Purge the vessel with

gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm is usually sufficient) at room temperature.-

Note: Reaction time typically ranges from 2 to 6 hours. Monitor via TLC or LC-MS for the disappearance of the starting material (

shift).

-

-

Filtration: Once complete, filter the mixture through a Celite® pad to remove the Pd/C catalyst. Wash the pad with MeOH.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Result:H-Me-L-Phe-OMe·HCl . This intermediate is now ready for coupling.

-

Phase B: Coupling to the -Methylated Amine

Coupling an amino acid to a secondary amine (like H-Me-Phe-OMe) is significantly more difficult than standard couplings due to steric hindrance. Standard reagents (EDC/HOBt) often result in low yields or epimerization.

Recommended Coupling System: HATU or COMU with DIPEA.

Protocol:

-

Activation: In a separate vessel, dissolve the incoming protected amino acid (e.g., Fmoc-AA-OH, 1.1 eq) and HATU (1.1 eq) in dry DMF.

-

Base Addition: Add DIPEA (2.5 eq) to the activated acid solution. Stir for 1-2 minutes to form the active ester (At-ester).

-

Coupling: Add the H-Me-L-Phe-OMe·HCl (1.0 eq, obtained from Phase A) to the reaction mixture.

-

Critical Step: If the H-Me-Phe-OMe is a salt, ensure enough base is present to neutralize the HCl (total base should be ~3.5 eq).

-

-

Incubation: Stir at room temperature for 4–16 hours.

-methyl couplings are kinetically slow. -

Monitoring: Check completion by LC-MS. If conversion is <90%, re-treat with fresh activated amino acid (double coupling).

Phase C: C-Terminal Hydrolysis (Optional)

If the methyl ester serves as a temporary protecting group for the C-terminus, it must be hydrolyzed (saponified) to allow further chain elongation or to yield the free acid.

Protocol:

-

Dissolution: Dissolve the peptide-OMe in THF/Water (3:1 v/v).

-

Saponification: Add LiOH (2.0 eq) at

. -

Reaction: Allow to warm to room temperature and stir for 1–3 hours.

-

Caution: Avoid high pH or prolonged reaction times to prevent racemization of the C-terminal

-methyl phenylalanine, which is prone to epimerization.

-

-

Workup: Acidify to pH 2-3 with 1M HCl and extract with Ethyl Acetate.

Workflow Visualization

The following diagram illustrates the transformation of the Bzl,Me precursor into a functional peptide segment.

Figure 1: Synthetic workflow converting the protected precursor Bzl,Me-L-Phe-OMe into a dipeptide. The critical step is the catalytic debenzylation followed by high-efficiency coupling.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Debenzylation | Catalyst poisoning or insufficient | Use fresh Pd/C; increase |

| Low Coupling Yield | Steric hindrance of | Switch to HATU or PyAOP ; use microwave irradiation ( |

| Racemization | Over-activation or excessive base during coupling. | Use collidine instead of DIPEA; maintain low temperature ( |

| Diketopiperazine (DKP) Formation | Spontaneous cyclization of dipeptide ester. | Avoid leaving the |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5] Chemical Reviews, 109(6), 2455-2504.

-

Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Focus on N-methylation strategies).

-

Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 41(10), 1331-1342.

-

PubChem. (n.d.). "Compound Summary: N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride."[1] National Library of Medicine.

Troubleshooting & Optimization

Navigating the Synthesis of Bzl,ME-L-phe-ome HCl: A Technical Support Guide for Optimal Yields

Welcome to the technical support center for the synthesis of N-α-Benzyl-N-α-methyl-L-phenylalanine methyl ester hydrochloride (Bzl,ME-L-phe-ome HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to identifying and resolving experimental challenges.

Synthesis Overview: A Two-Pronged Approach

The successful synthesis of Bzl,ME-L-phe-ome HCl is typically achieved through a sequential N-alkylation strategy starting from L-phenylalanine methyl ester hydrochloride. The core transformation involves the introduction of both a benzyl and a methyl group to the primary amine. Two common and effective routes are prevalent:

-

Stepwise N-Benzylation followed by N-Methylation: This classic approach first introduces the bulkier benzyl group, which can sterically hinder over-alkylation in the subsequent methylation step.

-

One-Pot Reductive Amination: A more streamlined approach where the primary amine is first benzylated via reductive amination with benzaldehyde, followed by in-situ methylation using formaldehyde.

This guide will focus on troubleshooting aspects of both methodologies, with a particular emphasis on the common challenges encountered in academic and industrial research settings.

Visualizing the Synthetic Pathways

To better understand the chemical transformations, the following diagrams illustrate the key synthetic routes.

Technical Support Center: Stability & Storage of Bzl,Me-L-Phe-OMe·HCl

Introduction: The Molecule & The Challenge

Compound:

-

Hygroscopicity: The HCl salt form avidly attracts atmospheric moisture.

-

Hydrolytic Instability: The methyl ester is prone to hydrolysis, reverting to the parent acid.

-

Racemization Risk: The

-methyl group increases the susceptibility to base-catalyzed racemization compared to standard amino acids.[1]

Module 1: Critical Storage Parameters (The "Why" & "How")

Temperature Control

-

Standard: Store at -20°C .

-

Why: Chemical reaction rates (hydrolysis) roughly double for every 10°C increase (Arrhenius equation).[1] Deep freezing kinetically traps the molecule, preventing the ester bond from interacting with any residual moisture.

-

Short-term: +2°C to +8°C is acceptable for active use periods (<1 month), provided the container is perfectly sealed.[1]

Moisture Management (The #1 Enemy)

-

The Mechanism: The HCl salt lattice is hygroscopic. If exposed to humid air, water molecules adsorb onto the crystal surface. This creates a microscopic aqueous layer where the acidic proton (from HCl) catalyzes the hydrolysis of the methyl ester (OMe) back to the carboxylic acid (OH).

-

Protocol: Store under an inert atmosphere (Argon/Nitrogen) whenever possible. Use secondary containment with desiccant packs (Silica gel or

).[1]

Light & pH Sensitivity

-

Light: While the benzyl group absorbs UV, the solid salt is generally photostable. However, amber vials are mandatory to prevent any radical-initiated oxidation of the benzylic position over long durations.

-

pH: Strictly avoid contact with bases during storage. Even mild basic vapors (like ammonia in a shared fridge) can deprotonate the ammonium salt, leading to rapid racemization or autolysis.[1]

Module 2: Troubleshooting & Diagnostics

Scenario A: "The powder has turned into a sticky gum or solid cake."

-

Diagnosis: Hygroscopic Failure. The container seal was compromised, or the bottle was opened while cold, causing condensation.

-

Immediate Action:

-

Prevention: Always allow the bottle to warm to Room Temperature (RT) in a desiccator for 30–60 minutes before opening.

Scenario B: "LC-MS shows a new peak at M-14 or M+Acid."

-

Diagnosis: Hydrolysis. The methyl ester (-OMe, mass 31) has hydrolyzed to the free acid (-OH, mass 17).[1] The mass difference is a loss of 14 Da (

).[1] -

Root Cause: Wet solvent usage or improper storage.[1]

-

Salvage: If hydrolysis is <5%, the compound may still be usable for coupling if an excess is used. If >10%, repurification (recrystallization) is required.[1]

Scenario C: "The optical rotation is lower than the CoA value."

-

Mechanism:

-methyl amino acids lack the amide proton (H-N) found in standard amino acids.[1] In the presence of base, the -

Status: Irreversible.[1] The batch is compromised for stereoselective synthesis.

Module 3: Visualization of Degradation & Workflow

Figure 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Moisture-induced Hydrolysis and Base-induced Racemization.[1]

Caption: Path A (Top) shows moisture leading to hydrolysis.[1] Path B (Bottom) shows base exposure leading to racemization.[1]

Figure 2: The "Gold Standard" Storage Workflow

Follow this decision tree to ensure maximum shelf-life.

Caption: Step-by-step decision tree for receiving, assessing, and storing the compound.

Module 4: Quality Control Protocols

Protocol 1: Purity Verification (HPLC)

Use this method to detect the hydrolyzed free acid impurity.[1]

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 4.6 x 150mm, 5µm) |

| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 95% B over 20 minutes |

| Detection | UV @ 214nm (Amide/Ester) & 254nm (Phenyl) |

| Expected Result | Ester elutes later (more hydrophobic) than the Free Acid.[1] |

Protocol 2: Handling for Synthesis

Objective: Neutralize the HCl salt to the free amine immediately before coupling to prevent instability.

-

Dissolution: Dissolve the HCl salt in dry DMF or DCM.

-

Neutralization: Add exactly 1.0 equivalent of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]

-

Warning: Do not use excess base, or racemization will occur.[1]

-

-

Coupling: Add the activated carboxylic acid partner immediately.

-

Note: Free

-methyl amino esters in solution can slowly form Diketopiperazines (DKP) if left standing, though this is more common with dipeptides.[1]

-

References

-

National Institutes of Health (PMC). (2019).[1] The effect of metal salts on aerosol performance... (Hygroscopicity of Amino Acid Salts). Retrieved from [Link]

-

ResearchGate. (2016).[1][3] How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

-

Anteunis, M. J. O. (1998).[1] Racemization of N-methyl amino acids in peptide synthesis. (General chemical principle referenced for N-methyl stereochemistry).

Sources

Validation & Comparative

Comparative Guide: Bzl,Me-L-Phe-OMe HCl vs. Standard Phenylalanine Derivatives

Executive Summary

N-Benzyl-N-Methyl-L-Phenylalanine Methyl Ester Hydrochloride (Bzl,Me-L-Phe-OMe·HCl) represents a specialized, high-steric-bulk derivative of phenylalanine. Unlike standard L-Phenylalanine methyl ester (H-Phe-OMe), which serves as a primary building block, or N-Methyl-Phenylalanine (N-Me-Phe), which is a celebrated peptidomimetic, the Bzl,Me-derivative functions primarily in two high-value niches:

-

Synthetic Intermediate: It acts as a pivotal "shuttle" molecule for the efficient synthesis of enantiopure N-methyl amino acids, where the benzyl group prevents over-methylation before being cleaved.

-

Pharmacological Probe: As a tertiary amine with high lipophilicity, it serves as a C-terminal capping unit to probe hydrophobic pockets and completely abrogate hydrogen bond donation at the N-terminus.

This guide objectively compares Bzl,Me-L-Phe-OMe·HCl against its primary alternatives: the native H-Phe-OMe , the peptidomimetic N-Me-Phe-OMe , and the sterically constrained Tic-OMe (Tetrahydroisoquinoline).

Part 1: Structural & Physicochemical Comparison[1]

The introduction of both a benzyl and a methyl group onto the amine of phenylalanine drastically alters the physicochemical landscape of the molecule.

Comparative Properties Table

| Feature | H-Phe-OMe·HCl (Baseline) | N-Me-Phe-OMe[1]·HCl (Peptidomimetic) | Bzl,Me-L-Phe-OMe·HCl (Target) | Tic-OMe·HCl (Constrained) |

| Formula | C₁₀H₁₃NO₂·HCl | C₁₁H₁₅NO₂·HCl | C₁₈H₂₁NO₂·HCl | C₁₁H₁₃NO₂·HCl |

| MW (Free Base) | 179.22 g/mol | 193.24 g/mol | 283.37 g/mol | 191.23 g/mol |

| Amine Type | Primary (1°) | Secondary (2°) | Tertiary (3°) | Secondary (Cyclic) |

| H-Bond Donors | 2 | 1 | 0 | 1 |

| LogP (Predicted) | ~1.2 | ~1.5 | ~3.8 | ~1.9 |

| Steric Bulk | Low | Medium | Very High | High (Rigid) |

| Proteolytic Stability | Low | High | Very High | High |

Analysis of the "Bzl,Me" Modification

-

Lipophilicity Spike: The addition of the benzyl group nearly triples the lipophilic surface area compared to the native Phe. This dramatically increases membrane permeability but decreases water solubility, necessitating the use of organic co-solvents (DMF, DMSO) in biological assays.

-

Hydrogen Bond Silencing: As a tertiary amine, Bzl,Me-L-Phe-OMe cannot act as a hydrogen bond donor. This makes it an excellent negative control to test the necessity of H-bonds in receptor-ligand interactions.

Part 2: Synthetic Utility & Coupling Dynamics

The primary utility of Bzl,Me-L-Phe-OMe is often misunderstood. It is rarely used as is in the middle of a peptide chain because the tertiary amine is too sterically hindered to accept another amino acid efficiently. Instead, it is the key intermediate in the "Reductive Methylation Strategy."

The "Trojan Horse" Synthesis Pathway

Direct methylation of H-Phe-OMe often leads to a mixture of mono-methyl and di-methyl products. The Benzyl group acts as a temporary "brake" to ensure controlled synthesis.

Figure 1: The strategic role of Bzl,Me-L-Phe-OMe in synthesizing pure N-methylated amino acids. The Benzyl group prevents over-methylation and is removed at the end.

Coupling Efficiency Comparison

When attempting to couple to the nitrogen of these derivatives (e.g., adding an amino acid to the N-terminus):

-

H-Phe-OMe: Fast, quantitative coupling.

-

N-Me-Phe-OMe: Slower, requires high-efficiency reagents (HATU/HOAt) due to steric clash.

-

Bzl,Me-L-Phe-OMe: Impossible via standard peptide chemistry. The nitrogen has no proton to displace.

-

Implication: This molecule represents a "dead end" for chain elongation at the N-terminus. It must be used as a C-terminal cap or deprotected (benzyl removal) prior to elongation.

-

Part 3: Biological Stability & Performance

For researchers developing peptidomimetics, the N-methyl and N-benzyl modifications are tools to combat enzymatic degradation.

Proteolytic Resistance (Chymotrypsin Assay)

Chymotrypsin preferentially cleaves the peptide bond on the C-terminal side of Phenylalanine.

-

Mechanism: The enzyme requires a specific orientation of the amide bond.

-

Effect of N-Methylation: Induces a cis/trans conformational equilibrium (unlike the exclusive trans of natural peptides) and creates steric clash in the enzyme active site.

-

Effect of N-Benzyl+N-Methyl: The massive steric bulk of the Bzl,Me group completely denies access to the active site of serine proteases.

Experimental Data: Half-Life Comparison (Simulated)

Conditions: 37°C, pH 7.4, Chymotrypsin.

| Compound | t₁/₂ (Half-Life) | Mechanism of Resistance |

| H-Phe-OMe | ~20 min | None (Native Substrate) |

| N-Me-Phe-OMe | > 4 hours | Conformational change / Steric hindrance |

| Bzl,Me-L-Phe-OMe | Stable (>24 hours) | Complete Steric Occlusion |

Part 4: Experimental Protocols

Protocol A: Synthesis of Bzl,Me-L-Phe-OMe HCl

Rationale: This protocol uses reductive amination, which is milder and more selective than direct alkylation with alkyl halides.[2]

Materials:

-

L-Phenylalanine methyl ester HCl[3]

-

Benzaldehyde (1.05 eq)

-

Formaldehyde (37% aq. solution, 5 eq)

-

Sodium Triacetoxyborohydride (STAB)

-

DCM/THF (Solvents)

Step-by-Step:

-

Benzylation: Dissolve H-Phe-OMe·HCl in DCM. Add 1.05 eq Benzaldehyde and 1.5 eq TEA. Stir 30 min. Add 1.5 eq STAB. Stir overnight. Quench with NaHCO₃. Extract and purify to yield N-Bzl-Phe-OMe .

-

Methylation: Dissolve N-Bzl-Phe-OMe in THF/MeOH (1:1). Add 5 eq Formaldehyde. Stir 15 min. Add 2.0 eq NaBH₃CN (Sodium Cyanoborohydride). Adjust pH to ~6 with Acetic Acid. Stir 4 hours.

-

Workup: Evaporate solvents. Dissolve residue in EtOAc. Wash with NaHCO₃ and Brine.

-

Salt Formation: Dissolve the oil in dry Diethyl Ether. Add 4M HCl in Dioxane dropwise. The white precipitate is Bzl,Me-L-Phe-OMe·HCl . Filter and dry.

Protocol B: Enzymatic Stability Assay

Rationale: To verify the resistance conferred by the modification.

-

Preparation: Prepare a 1 mM stock of Bzl,Me-L-Phe-OMe and H-Phe-OMe in phosphate buffer (pH 7.4) containing 10% DMSO (for solubility).

-

Incubation: Add α-Chymotrypsin (final conc. 1 unit/mL). Incubate at 37°C.

-

Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120, and 240 min.

-

Quenching: Immediately add 50 µL Acetonitrile + 0.1% TFA to stop the reaction.

-

Analysis: Analyze via HPLC (C18 column, Gradient 5-95% ACN). Monitor the disappearance of the parent peak.

Part 5: Decision Guide

Use the decision tree below to select the correct derivative for your research.

Figure 2: Selection logic for Phenylalanine derivatives.

References

-

Aurelio, L., et al. (2004). "Synthetic preparation of N-methyl-α-amino acids." Chemical Reviews, 104(11), 5823-5846. Link

-

Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research, 41(10), 1331-1342. Link

-

Kessler, H. (1982). "Conformation and biological activity of cyclic peptides." Angewandte Chemie International Edition, 21(7), 512-523. Link

-

Master Organic Chemistry. "Reductive Amination: Synthesis of N-Methylbenzylamine." Link

-

Chem-Impex International. "Product Data: Benzyl-L-phenylalanine methyl ester hydrochloride." Link

Sources

A Senior Application Scientist's Guide to the Bioassay Validation of Bzl,ME-L-phe-ome hcl as a Chymotrypsin Inhibitor

For researchers and professionals in drug development, the rigorous validation of a compound's efficacy is paramount. This guide provides an in-depth, technical framework for evaluating the bioactivity of Benzyl-L-phenylalanine methyl ester hydrochloride (Bzl,ME-L-phe-ome hcl), a compound recognized for its utility in peptide synthesis and as a potential enzyme inhibitor.[1] While its application in enzyme inhibition is noted, specific quantitative data on its efficacy remains to be extensively documented in publicly accessible literature.

This guide, therefore, is not a mere recitation of existing data but a comprehensive roadmap for the de novo validation of Bzl,ME-L-phe-ome hcl's inhibitory effect on α-chymotrypsin, a key serine protease. We will delve into the causality behind experimental choices, provide self-validating protocols, and benchmark against established inhibitors, empowering you to generate robust and reproducible data.

The Scientific Rationale: Targeting the Chymotrypsin Active Site

Chymotrypsin, a digestive serine protease, preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine. This specificity is dictated by a deep, hydrophobic "S1 pocket" in the enzyme's active site that accommodates the bulky side chains of these residues.

Bzl,ME-L-phe-ome hcl, possessing a phenylalanine residue, is a structural mimic of chymotrypsin's natural substrates. The guiding hypothesis is that it acts as a competitive inhibitor, binding to the active site and thereby precluding substrate access. Our experimental design is centered on quantifying this competitive inhibition.

Experimental Validation: A Step-by-Step Protocol for Determining Inhibitory Efficacy

To ascertain the inhibitory potential of Bzl,ME-L-phe-ome hcl, a continuous spectrophotometric rate determination assay is employed. This method monitors the enzymatic cleavage of a chromogenic substrate, allowing for the real-time measurement of enzyme activity in the presence and absence of the inhibitor.

Materials and Reagents

-

α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

-

Benzyl-L-phenylalanine methyl ester hydrochloride (Bzl,ME-L-phe-ome hcl)

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Chromogenic Substrate)

-

Chymostatin (Positive Control Inhibitor)

-

Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Caption: Experimental workflow for determining the IC₅₀ of Bzl,ME-L-phe-ome hcl.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 20 mM CaCl₂.

-

Prepare a 10 mM stock solution of Bzl,ME-L-phe-ome hcl in DMSO.

-

Prepare a 10 mM stock solution of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO.

-

Prepare a 1 mM stock solution of Chymostatin in DMSO (for positive control).

-

On the day of the experiment, prepare a working solution of α-chymotrypsin in the Tris-HCl buffer at a concentration of 0.1 mg/mL.

-

-

Assay Setup:

-

In a 96-well microplate, add 160 µL of Tris-HCl buffer to each well.

-

Add 10 µL of varying concentrations of the Bzl,ME-L-phe-ome hcl stock solution to the respective wells to achieve a final concentration range (e.g., 0.1 µM to 1000 µM). Include a "no inhibitor" control (10 µL of DMSO) and a positive control with varying concentrations of Chymostatin.

-

Add 10 µL of the N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide stock solution to all wells for a final concentration of 500 µM.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the α-chymotrypsin working solution to all wells.

-

Immediately place the microplate in a reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 15 minutes.

-

Data Analysis and Interpretation: From Raw Data to IC₅₀

The rate of the enzymatic reaction is determined by the slope of the linear portion of the absorbance versus time plot. The half-maximal inhibitory concentration (IC₅₀) is a widely used metric for inhibitor potency.[2] It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[3]

-

Calculate the initial reaction rate (V₀) for each inhibitor concentration by determining the slope of the initial linear phase of the kinetic curve (ΔAbsorbance/Δtime).

-

Calculate the percentage of inhibition for each concentration of Bzl,ME-L-phe-ome hcl using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to obtain the IC₅₀ value.

Comparative Analysis: Benchmarking Against Known Inhibitors

To contextualize the efficacy of Bzl,ME-L-phe-ome hcl, it is essential to compare its performance against well-characterized chymotrypsin inhibitors. This not only provides a benchmark but also validates the assay's integrity.

| Inhibitor | Type | Target Enzyme(s) | Reported Ki/IC₅₀ |

| Chymostatin | Natural Peptide Aldehyde | Chymotrypsin, Papain, Cathepsin A, B, D, G | IC₅₀ ≈ 0.15 µg/mL for Chymotrypsin |

| NAP858 | Synthetic Peptide-based | Trypsin-like Proteases, Chymotrypsin | Ki = 0.2 µM for Chymotrypsin[4] |

| Bzl,ME-L-phe-ome hcl | Phenylalanine Derivative | To be determined | To be determined experimentally |

This table serves as a reference for the expected potency of known inhibitors. Your experimentally determined IC₅₀ for Bzl,ME-L-phe-ome hcl can be directly compared to these values to assess its relative efficacy.

Mechanistic Insight: Visualizing the Inhibition

The proposed mechanism of competitive inhibition can be visualized as follows:

Caption: Competitive inhibition of chymotrypsin by Bzl,ME-L-phe-ome hcl.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive validation of Bzl,ME-L-phe-ome hcl's efficacy as a chymotrypsin inhibitor. By following the detailed protocols and data analysis procedures outlined, researchers can generate reliable and quantifiable data on its inhibitory potential.

The logical next step following the determination of the IC₅₀ value would be to perform kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine the inhibition constant (Ki). This would provide a more detailed understanding of the molecular interactions between Bzl,ME-L-phe-ome hcl and the chymotrypsin active site, further solidifying its characterization as a valuable tool for researchers in enzymology and drug discovery.

References

- Umezawa, H., Aoyagi, T., Morishima, H., Matsuzaki, M., Hamada, M., & Takeuchi, T. (1970). Chymostatin, a new chymotrypsin inhibitor produced by actinomycetes. The Journal of Antibiotics, 23(5), 259-262.

- Chen, P., et al. (2019). Novel Peptide-Based Inhibitors of Trypsin-Like Serine Proteases. Frontiers in Chemistry, 7, 873.

- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.

- DelMar, E. G., Largman, C., Brodrick, J. W., & Geokas, M. C. (1979). A sensitive new substrate for chymotrypsin. Analytical biochemistry, 99(2), 316-320.

Sources

A Senior Application Scientist's Guide to Phenylalanine Methyl Ester Derivatives: A Comparative Analysis of L-Phe-OMe, N-Me-L-Phe-OMe, and N-Bzl-L-Phe-OMe

Introduction: Beyond the Backbone

In the intricate world of peptide synthesis and drug development, L-Phenylalanine methyl ester hydrochloride (L-Phe-OMe HCl) serves as a fundamental chiral building block.[1][2] Its utility is well-established, providing a protected C-terminus and a reactive N-terminus for peptide coupling. However, the evolution of medicinal chemistry demands more nuanced tools to modulate the properties of peptide-based therapeutics. The strategic modification of the amino acid's alpha-amine group, specifically through N-alkylation, is a powerful technique to enhance pharmacokinetic parameters such as metabolic stability, membrane permeability, and conformational rigidity.[3]